Modafinil - 68693-11-8

Modafinil

Catalog Number: EVT-276711
CAS Number: 68693-11-8
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Modafinil is a wakefulness-promoting agent [] primarily utilized in research settings to investigate its effects on cognitive function, sleep-wake cycles, and neurochemical pathways [, , , , , ]. It is classified as a eugeroic, a class of drugs that promote wakefulness and alertness [].

Future Directions
  • Optimizing Modafinil's Use: Future research should focus on identifying individuals who would benefit most from Modafinil, determining optimal dosages for specific conditions, and developing personalized treatment approaches [].

  • Long-Term Effects: More research is needed to understand the long-term effects of Modafinil use, particularly regarding its impact on sleep architecture, cognitive function, and overall health [, ].

  • Mechanism of Action: Further investigation into the complex mechanisms of action of Modafinil, including its interactions with various neurotransmitter systems and potential effects on gap junctions, is crucial for developing more targeted and effective therapies [, , ].

  • Novel Therapeutic Applications: Exploring Modafinil's potential for treating other conditions characterized by fatigue, sleep disturbances, and cognitive impairment, such as traumatic brain injury and Alzheimer's disease, holds promise for expanding its therapeutic reach [].

  • Drug Development: Research on Modafinil can inform the development of novel wakefulness-promoting agents with improved efficacy, safety profiles, and reduced abuse potential [].

Armodafinil

Compound Description: Armodafinil is the ( R )-enantiomer of modafinil. It is also a wakefulness-promoting drug marketed under the brand name Nuvigil. Armodafinil exhibits a longer half-life than modafinil due to slower clearance, leading to higher plasma concentrations later in the dosing interval [, ]. This characteristic is suggested to contribute to armodafinil's greater efficacy in increasing wakefulness compared to modafinil at equal doses [].

R-modafinil acid

Compound Description: R-modafinil acid is a major metabolite of both modafinil and armodafinil []. Its pharmacokinetic properties, such as clearance and volume of distribution, have been studied in relation to armodafinil [].

Modafinil sulfone

Compound Description: Modafinil sulfone is another major metabolite of modafinil and armodafinil, alongside R-modafinil acid []. Similar to R-modafinil acid, its pharmacokinetic characteristics have been analyzed to understand armodafinil metabolism [].

Relevance: Methylphenidate serves as a point of comparison for understanding modafinil's pharmacological and behavioral effects. Both drugs share the dopamine reuptake inhibition mechanism but exhibit differences in their abuse potential, subjective effects, and potential for interactions with other substances like cocaine [, ]. This comparison highlights the unique pharmacological profile of modafinil, particularly its lower abuse liability despite its dopaminergic effects.

Cocaine

Compound Description: Cocaine is a potent psychostimulant drug of abuse. It exerts its effects primarily by blocking the dopamine transporter (DAT), leading to increased dopamine levels in the brain [, ].

Overview

Modafinil is a wakefulness-promoting agent primarily used to treat narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is classified as a eugeroic, which refers to its ability to enhance wakefulness without the stimulating effects typically associated with traditional stimulants. Modafinil is recognized for its relatively low potential for abuse compared to other stimulants, making it a popular choice in both clinical and off-label contexts.

Source and Classification

Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories, and it was approved by the United States Food and Drug Administration in 1998 for the treatment of narcolepsy. The compound is chemically classified as a benzhydryl sulfinyl acetamide, indicating its structural relationship to both benzhydryl compounds and sulfinyl groups. Its chemical formula is C15H15O2SC_{15}H_{15}O_{2}S, and it has a molecular weight of approximately 273.35 g/mol.

Synthesis Analysis

Methods

The synthesis of modafinil involves several key steps, often utilizing flow chemistry techniques for efficiency and consistency. Recent studies have demonstrated a continuous flow synthesis approach that integrates both the synthesis and crystallization processes, enhancing yield and purity.

  1. Initial Reaction: The synthesis typically begins with the oxidation of benzhydrylthioacetic acid using hydrogen peroxide to form an intermediate compound.
  2. Formation of Key Intermediate: This intermediate is converted into methyl diphenylmethylsulphinyl-acetate through reaction with dimethyl sulfate.
  3. Final Steps: The final stages involve the introduction of ammonia to create modafinil, followed by crystallization to achieve the desired purity levels.

Recent advancements include continuous crystallization techniques that allow for high yields (>99%) and purity (>99%) of modafinil in polymorphic form I, suitable for pharmaceutical formulations .

Technical Details

The continuous flow synthesis method optimizes reaction conditions such as temperature and concentration to minimize clogging issues in reactors. For example, using a 0.75 M solution of reactants has been shown to reduce precipitate formation during prolonged operations .

Molecular Structure Analysis

Structure

Modafinil's molecular structure features a benzhydryl group attached to a sulfinyl moiety and an acetamide group. The structural formula can be represented as follows:

Modafinil C15H15O2S\text{Modafinil }C_{15}H_{15}O_{2}S

Data

  • Molecular Weight: 273.35 g/mol
  • Melting Point: Approximately 128-130 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of modafinil include:

  1. Oxidation Reaction: The conversion of benzhydrylthioacetic acid into its oxidized form.
  2. Esterification: Formation of methyl diphenylmethylsulphinyl-acetate from the intermediate compound.
  3. Ammonolysis: Introduction of ammonia leading to the formation of modafinil.

These reactions are typically carried out under controlled conditions to ensure high yields and minimize by-products .

Technical Details

Liquid chromatography-mass spectrometry has been employed to analyze by-products formed during synthesis, confirming their structures and ensuring purity . The optimization of reaction parameters such as temperature and reagent concentrations is crucial for achieving desired outcomes.

Mechanism of Action

The exact mechanism by which modafinil promotes wakefulness is not fully understood, but it is believed to involve several neurotransmitter systems:

  1. Dopamine Reuptake Inhibition: Modafinil appears to inhibit the reuptake of dopamine, increasing its availability in synaptic clefts.
  2. Histamine Release: It may enhance histamine release in the hypothalamus, which plays a critical role in regulating wakefulness.
  3. Effects on Other Neurotransmitters: Modafinil also affects norepinephrine, serotonin, and orexin systems, contributing to its wake-promoting effects.

Research indicates that modafinil does not produce the same level of euphoria or dependence associated with traditional stimulants like amphetamines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter taste
  • Density: Approximately 1.25 g/cm³

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH: Modafinil solutions tend to be neutral.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under standard laboratory conditions.
Applications

Modafinil has several scientific uses beyond its approved medical applications:

  1. Cognitive Enhancement: It is often used off-label for cognitive enhancement in healthy individuals, particularly among students and professionals.
  2. Research Tool: Modafinil serves as a model compound in pharmacological studies investigating sleep disorders and cognitive function.
  3. Potential Treatment for Other Disorders: Ongoing research explores its efficacy in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Neurochemical Mechanisms and Pharmacodynamics of Modafinil

Dopaminergic Pathways and Reuptake Inhibition Dynamics

Modafinil exerts its primary neurochemical effects through dopamine transporter (DAT) binding, acting as a selective but weak inhibitor of dopamine reuptake. Unlike classic psychostimulants, modafinil binds competitively to the DAT with an inhibition constant (Ki) of 2.1–3.19 μM in human DAT-transfected cell lines and rodent striatal preparations [1] [3] [8]. This binding affinity is approximately 50-fold lower than cocaine (Ki = 46–450 nM), yet produces clinically significant wake-promotion due to distinct conformational interactions with the transporter protein [3] [7]. The R-enantiomer (armodafinil) exhibits approximately threefold greater DAT affinity (Ki = 0.78 μM) compared to the S-enantiomer (Ki = 2.5 μM), explaining its prolonged clinical efficacy [3].

Positron emission tomography (PET) studies in humans demonstrate that therapeutic doses (200–400 mg) occupy 50-60% of striatal DATs and increase extracellular dopamine by 6-19% in key brain regions. Specifically, modafinil administration decreases [11C]raclopride binding potential by 6.7% in putamen and 19.4% in nucleus accumbens, reflecting dopamine elevation [2]. Genetic ablation studies confirm DAT binding is essential for modafinil's wake-promoting effects, as DAT-knockout mice show complete loss of drug response [3].

Table 1: Comparative DAT Binding and Dopaminergic Effects of Modafinil

ParameterModafinilAmphetamineCocaine
DAT Ki (μM)2.1–3.190.02–0.050.046–0.45
DAT Occupancy (200mg)50–60%>80%60–77%
Δ Extracellular DA+19.4% (NAcc)+350% (Striatum)+200–300% (NAcc)
TA1 Receptor ModulationIndirect agonismMinimal effectMinimal effect

Comparative Analysis with Traditional Psychostimulants

Modafinil exhibits fundamental mechanistic differences from amphetamines and cocaine:

  • Dopamine Release Mechanism: Unlike amphetamines that reverse DAT transport to trigger vesicular dopamine release, modafinil lacks significant dopamine-releasing activity. In vitro synaptosome studies show amphetamine increases spontaneous dopamine release by 300-500%, while modafinil produces no such effect [1] [3].
  • Behavioral Pharmacology: Modafinil's locomotor activation in rodents is resistant to D1/D2 antagonists (haloperidol, SCH23390) that block amphetamine effects. Only extremely high SCH23390 doses attenuate modafinil-induced activity, suggesting weaker dopaminergic engagement [1].
  • Trace Amine Receptor Synergy: Modafinil uniquely enhances trace amine-associated receptor 1 (TAAR1) signaling at DAT sites. This promotes inward transporter conformation, reducing dopamine efflux and associated euphoria—explaining modafinil's 4-10 fold lower abuse potential than methylphenidate or cocaine [3] [7].

Modulation of Norepinephrine and Serotonin Systems

Indirect Effects on Prefrontal Cortical Monoamine Levels

Modafinil indirectly elevates norepinephrine (NE) and serotonin (5-HT) in the prefrontal cortex through secondary mechanisms:

  • Norepinephrine Dynamics: Microdialysis studies in rats show modafinil (30-100 mg/kg) increases cortical NE by 40-150%, despite negligible direct binding to norepinephrine transporters (NET; IC50 >500 μM). This effect is mediated via DAT-dependent disinhibition of noradrenergic neurons and increased glutamatergic input to the locus coeruleus [3] [7].
  • Serotonergic Modulation: Cortical 5-HT increases by 30% following modafinil administration, critically dependent on intact α1-adrenergic signaling. Lesioning of serotonergic neurons with 5,7-DHT abolishes modafinil's GABA-lowering effects in the hypothalamus, indicating serotonergic-GABAergic cross-modulation [1] [9].

Interactions with α1-Adrenergic Receptors

Modafinil acts as a partial agonist at α1-adrenergic receptors, with functional consequences:

  • Receptor Binding Studies: Modafinil exhibits moderate affinity for α1B-adrenergic receptors (Kd ≈ 10-50 μM), activating phospholipase C signaling at 30-60% efficacy compared to full agonists like phenylephrine [6] [8].
  • Behavioral Significance: α1-adrenergic blockade with prazosin prevents modafinil-induced GABA reduction in the posterior hypothalamus and attenuates wake promotion by 50-70% in mice. This demonstrates functional relevance despite modafinil's weak direct binding [6] [9].
  • Prefrontal Cortex Specificity: The α1 partial agonism enhances working memory via prefrontal (not subcortical) norepinephrine release, explaining modafinil's pro-cognitive effects without peripheral cardiovascular activation [9].

Glutamatergic and GABAergic Neurotransmission

Cortical Glutamate Release and Thalamocortical Activation

Modafinil enhances excitatory neurotransmission through region-specific glutamate modulation:

  • Thalamocortical Circuitry: In vivo microdialysis reveals modafinil (64 mg/kg) increases glutamate by 60-80% in the thalamus and hippocampus within 60 minutes, but not in the striatum or substantia nigra. This selective increase activates thalamocortical projection neurons, enhancing cortical arousal [1] [9].
  • Mechanism of Glutamate Elevation: The glutamate surge is GABA-dependent—application of GABAA antagonist bicuculline prevents modafinil-induced glutamate elevation in the medial preoptic hypothalamus. This indicates disinhibition of glutamatergic neurons via reduced GABAergic tone [1] [2].
  • Electrophysiological Correlates: Modafinil enhances glutamate-mediated excitatory postsynaptic potentials (EPSPs) in prefrontal pyramidal neurons by 200-300%, directly correlating with improved working memory performance in rodent cognition tests [9].

GABAergic Inhibition in Hypothalamic Pathways

Modafinil reduces GABAergic signaling in sleep-wake regulatory nuclei:

  • Hypothalamic GABA Reduction: Focal microdialysis shows modafinil decreases GABA levels by 40-60% in the posterior hypothalamus and medial preoptic area within 30 minutes. This effect is mediated through 5-HT3 receptor-dependent serotonergic pathways, as MDL72222 (5-HT3 antagonist) blocks 80% of this GABA reduction [1] [2].
  • Behavioral Consequences: GABA reduction disinhibits wake-active tuberomammillary histamine neurons and orexinergic cells in the lateral hypothalamus. Simultaneously, modafinil suppresses GABA release in the pallidum and striatum (but not substantia nigra), improving motor activity without inducing stereotypic behaviors [1] [6].

Table 2: Regional Neurochemical Effects of Modafinil (100 mg/kg)

Brain RegionΔ GlutamateΔ GABAΔ DopamineKey Functional Outcome
Prefrontal Cortex+25%-10%+30%Working memory enhancement
Posterior Hypothalamus+75%-55%+15%Histamine neuron disinhibition
Thalamus+80%NC+10%Thalamocortical activation
Nucleus AccumbensNC-20%+19%Reward pathway modulation
Hippocampus+60%NC+18%Episodic memory facilitation

Orexin and Histaminergic System Engagement

Wake-Promoting Properties via Hypothalamic Orexin Neurons

Modafinil requires intact orexin systems for full wake-promoting efficacy:

  • Orexin Neuron Activation: c-Fos expression studies show modafinil triples activation of orexinergic neurons in the perifornical hypothalamus. This effect is absent in narcoleptic dogs with OX2 receptor mutations, explaining reduced efficacy in narcolepsy with cataplexy [5] [8].
  • Orexin-Dependent Histamine Release: Modafinil increases hypothalamic histamine by 150% in wild-type mice, but this effect is abolished in orexin-ablated animals. This demonstrates that orexin neurons mediate modafinil's histaminergic effects via direct projections to tuberomammillary nuclei [5] [8].
  • EEG Spectral Evidence: In orexin-deficient mice, modafinil still increases wakefulness but fails to normalize sleep architecture or increase theta peak frequency. This indicates orexin-independent arousal requires intact orexin signaling for qualitative wakefulness [5] [10].

Histamine Release in Anterior Hypothalamus

Histaminergic activation is critical for modafinil's EEG and behavioral effects:

  • Direct Histamine Measurements: Microdialysis in rat anterior hypothalamus shows modafinil (30-100 mg/kg) increases histamine release by 100-300% within 40 minutes. This exceeds histamine increases caused by amphetamine (50-80%) despite lower DAT occupancy [5] [8].
  • Histamine Receptor Dependence: H1 receptor knockout mice show 70% attenuation of modafinil-induced wakefulness, while DAT knockout eliminates it. This indicates histamine mediates arousal downstream of dopamine effects [5] [8].
  • Neuroimmune Interactions: Modafinil prevents LPS-induced motor deficits via histamine-H1 receptor dependent suppression of IL-1β in the hypothalamus. This reveals a novel neuroimmunomodulatory mechanism distinct from dopamine pathways [4] [8].

Table 3: Key Receptor Interactions Contributing to Modafinil's Wake-Promoting Effects

Receptor/TransporterModafinil ActionFunctional Contribution to Wakefulness
Dopamine Transporter (DAT)Competitive inhibition (Ki 2.1 μM)50–60% of wake promotion (striatal dependent)
α1B-Adrenergic ReceptorPartial agonism (EC50 50 μM)20–30% (prefrontal cortex arousal pathway)
H1 Histamine ReceptorIndirect activation via histamine release15–25% (EEG desynchronization)
Orexin Receptor OX2Indirect activation10–20% (sleep-wake stability)
GABAA ReceptorPresynaptic inhibition40–50% (disinhibition of wake centers)

The neurochemical actions of modafinil converge to produce state-dependent enhancement of cognitive and wake-promoting neural circuits. Its selective engagement of cortical over subcortical dopaminergic systems, combined with synergistic modulation of orexin-histamine pathways, underlies the unique clinical profile distinguishing it from traditional psychostimulants. Future therapeutic development should target these selective interactions to maximize cognitive benefits while minimizing abuse potential.

Properties

CAS Number

68693-11-8

Product Name

Modafinil

IUPAC Name

2-benzhydrylsulfinylacetamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)

InChI Key

YFGHCGITMMYXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Solubility

Slightly soluble
Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone.
6.22e-01 g/L

Synonyms

2-((diphenylmethyl)sulfinyl)acetamide
2-((R)-(diphenylmethyl)sulfinyl)acetamide
Alertec
armodafinil
benzhydrylsulfinylacetamide
CRL 40476
CRL-40476
modafinil
Modiodal
Nuvigil
Provigil
R Modafinil
R-modafinil
Sparlon
Vigil

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.